Rhodanine, 3-(p-ethoxyphenyl)-
Description
The exact mass of the compound Rhodanine, 3-(p-ethoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0>br>BenchChem offers high-quality Rhodanine, 3-(p-ethoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodanine, 3-(p-ethoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-16-11(12)15/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDUMUCIBCSUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CSC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178106 | |
| Record name | Rhodanine, 3-(p-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642526 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23517-71-7 | |
| Record name | 3-(p-Ethoxyphenyl)-rhodanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC160629 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rhodanine, 3-(p-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(P-ETHOXYPHENYL)-RHODANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H706SW97GE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance of Rhodanine Heterocycles in Drug Discovery and Development Initiatives
Rhodanine (B49660), a 2-thioxo-1,3-thiazolidin-4-one core, represents a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.comresearchgate.net This designation stems from its ability to be readily modified at several positions, leading to a diverse library of compounds with a broad spectrum of biological activities. nih.govbenthamdirect.comingentaconnect.com The clinical approval of epalrestat, a rhodanine-containing drug for the treatment of diabetic complications, has further solidified the importance of this heterocyclic system in drug development. nih.govbenthamdirect.combohrium.com
The versatility of the rhodanine ring allows for chemical modifications that can produce potent and selective modulators of various enzymes and receptors. nih.govresearchgate.netbenthamdirect.com Researchers have successfully synthesized rhodanine derivatives with a range of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. researchgate.netbenthamdirect.com
Table 1: Reported Biological Activities of Rhodanine Derivatives
| Biological Activity | Therapeutic Area | References |
| Anticancer | Oncology | researchgate.net, encyclopedia.pub |
| Antiviral | Infectious Diseases | researchgate.net, nih.gov |
| Antibacterial | Infectious Diseases | researchgate.net, bohrium.com |
| Antifungal | Infectious Diseases | researchgate.net |
| Anti-inflammatory | Inflammatory Diseases | researchgate.net |
| Antidiabetic | Metabolic Disorders | nih.gov, bohrium.com |
| Anti-Alzheimer's | Neurodegenerative Diseases | researchgate.net, benthamscience.com |
The ability of rhodanines to interact with various biological targets has made them frequent "hits" in high-throughput screening campaigns. researchgate.net However, this has also led to some debate, with some researchers classifying certain rhodanine derivatives as Pan Assay Interference Compounds (PAINS) due to potential non-specific interactions. tandfonline.combohrium.com Despite this, the continued discovery of specific and potent rhodanine-based inhibitors underscores their therapeutic potential. tandfonline.com
Rationale for Investigating Substituted Rhodanine Derivatives, with a Focus on 3 P Ethoxyphenyl Rhodanine
The investigation of substituted rhodanine (B49660) derivatives is driven by the desire to optimize their biological activity, selectivity, and pharmacokinetic properties. By strategically adding different functional groups to the rhodanine core, chemists can fine-tune the molecule's interaction with its biological target.
The compound 3-(p-ethoxyphenyl)rhodanine is a specific example of a substituted rhodanine derivative that has garnered research interest. The "p-ethoxyphenyl" group at the 3-position of the rhodanine ring introduces specific steric and electronic features that can influence its biological profile. While detailed research findings specifically on 3-(p-ethoxyphenyl)rhodanine are not extensively available in the provided search results, the general principles of rhodanine chemistry suggest that this substitution could modulate its activity. For instance, the ethoxy group can affect the compound's lipophilicity, which in turn can influence its ability to cross cell membranes.
The synthesis of such derivatives typically involves the reaction of an isothiocyanate with thioglycolic acid or through a one-pot reaction of thioureas and thioglycolic acid. researchgate.netchemicalpapers.com The introduction of the p-ethoxyphenyl group would likely occur through the use of p-ethoxyphenyl isothiocyanate in the synthesis.
Overview of Current Research Trajectories for Rhodanine Based Compounds
Established Synthetic Pathways for Rhodanine Core Structures
The synthesis of the rhodanine core, chemically known as 2-thioxo-4-thiazolidinone, is a well-established area of organic synthesis. tandfonline.com Various methods have been developed to construct this versatile heterocyclic system, which serves as a crucial building block for a wide range of derivatives. tandfonline.com
Classical Knoevenagel Condensation Approaches for 5-Arylidene Rhodanines
The Knoevenagel condensation is a cornerstone reaction in the synthesis of 5-arylidene rhodanine derivatives. scholarsresearchlibrary.com This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as rhodanine, in the presence of a basic catalyst. scholarsresearchlibrary.com The active methylene group at the C-5 position of the rhodanine ring is particularly reactive, making it an ideal substrate for this transformation. isfcppharmaspire.comf1000research.com
The reaction is typically catalyzed by amines and their salts, such as piperidine (B6355638) or sodium acetate. nih.gov A plausible mechanism involves the initial deprotonation of the rhodanine C-5 position by the base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde, leading to an aldol-type intermediate. Subsequent dehydration of this intermediate yields the final 5-arylidene rhodanine product. scholarsresearchlibrary.com The versatility of this method allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-5 position by simply varying the aldehyde component. scholarsresearchlibrary.com
Alternative Synthetic Routes to 2-Thioxo-4-thiazolidinone Scaffolds
Beyond the direct derivatization of a pre-formed rhodanine ring, several methods exist for the de novo synthesis of the 2-thioxo-4-thiazolidinone scaffold itself. One common and efficient approach involves the reaction of an amine with carbon disulfide and an α-haloacetic acid or its ester. researchgate.net For instance, the reaction of an amine with carbon disulfide in the presence of a base generates a dithiocarbamate (B8719985) salt, which then undergoes cyclization with a haloacetate to form the rhodanine ring. nih.gov
Another notable method is the reaction of thiourea (B124793) with α-chloroacetic acid. tandfonline.com This one-step synthesis provides a direct route to the rhodanine skeleton. isfcppharmaspire.com Modifications of these fundamental routes, including the use of different starting materials and reaction conditions, have been explored to improve yields and expand the scope of accessible rhodanine derivatives. researchcommons.org
Targeted Synthesis of N3-Substituted Rhodanine Derivatives, Including 3-(p-ethoxyphenyl)rhodanine
The synthesis of N3-substituted rhodanines, such as 3-(p-ethoxyphenyl)rhodanine, is crucial for exploring the impact of this substitution on biological activity. researchgate.net A primary method for introducing substituents at the N-3 position involves the reaction of a primary amine with carbon disulfide, followed by cyclization with an α-haloacetate. For the synthesis of 3-(p-ethoxyphenyl)rhodanine, p-ethoxyaniline would be the starting amine.
A general procedure for the synthesis of N-substituted rhodanines involves a one-pot, three-component reaction. This can involve an amine, carbon disulfide, and an appropriate dielectrophilic synthon. researchgate.net For example, the reaction of aliphatic primary amines, carbon disulfide, and methyl 2-bromoacetate can yield 3-substituted rhodanines. researchgate.net
The synthesis of 3-(p-ethoxyphenyl)rhodanine specifically can be achieved by reacting p-ethoxyphenyl isothiocyanate with thioglycolic acid. chemicalpapers.com This approach directly introduces the desired p-ethoxyphenyl group at the N-3 position of the rhodanine ring.
Functional Group Modifications at C5 and N3 Positions for Structure-Activity Relationship Elucidation
The chemical reactivity of the rhodanine ring at the C-5 and N-3 positions allows for extensive functional group modifications, which is a cornerstone of structure-activity relationship (SAR) studies. tandfonline.commdpi.com These modifications are instrumental in fine-tuning the pharmacological profile of rhodanine-based compounds. researchgate.net
The C-5 position, with its active methylene group, is readily functionalized through Knoevenagel condensation with a diverse range of aldehydes and ketones. isfcppharmaspire.com This allows for the introduction of various aryl, heteroaryl, and alkylidene moieties, significantly impacting the molecule's steric and electronic properties. mdpi.com For instance, the introduction of a benzylidene group at C-5 has been shown to be favorable for certain biological activities. mdpi.com
Table 1: Examples of Functional Group Modifications and their Rationale
| Position | Modification | Rationale for SAR Studies |
|---|---|---|
| C-5 | Introduction of various arylidene groups (e.g., benzylidene, cinnamylidene) | To explore the effect of steric bulk and electronic properties on target binding. mdpi.comnih.gov |
| C-5 | Introduction of heterocyclic moieties | To investigate potential new binding interactions and improve selectivity. nih.gov |
| N-3 | Introduction of carboxyalkyl acids | To enhance solubility and explore interactions with charged residues in the target protein. nih.govnih.gov |
| N-3 | Introduction of substituted phenyl groups (e.g., p-ethoxyphenyl) | To modulate lipophilicity and explore hydrophobic interactions within the binding pocket. chemicalpapers.com |
| N-3 | Introduction of small alkyl or acyl groups | To systematically probe the steric tolerance at this position. mdpi.com |
Green Chemistry Approaches and Sustainable Synthetic Methodologies for Rhodanine Scaffolds
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of rhodanine scaffolds to develop more environmentally benign and sustainable processes. tandfonline.comresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. jsynthchem.com
One prominent green strategy is the use of water as a solvent for the Knoevenagel condensation. researchgate.netnanobioletters.com Water is a non-toxic, non-flammable, and inexpensive solvent, making it an attractive alternative to traditional organic solvents. The use of catalysts such as CuFe2O4 nanoparticles in water has been shown to be effective for the synthesis of 5-arylidene-rhodanine derivatives. nanobioletters.com
Another green approach involves the use of ionic liquids (ILs) as both catalysts and solvents. scholarsresearchlibrary.com For example, Di-Isopropyl Ethyl Ammonium Acetate (DIPEAc) has been used as a recyclable catalyst for the solvent-free synthesis of 5-arylidene-rhodanines at room temperature. scholarsresearchlibrary.comscholarsresearchlibrary.com Ultrasound-assisted synthesis in the presence of task-specific ionic liquids has also been reported as a clean and efficient method. nih.gov Furthermore, the development of one-pot, multi-component reactions under solvent-free conditions or in green solvents represents a significant advancement in the sustainable synthesis of rhodanine derivatives. jsynthchem.comresearchgate.net
Table 2: Green Chemistry Approaches for Rhodanine Synthesis
| Green Approach | Example | Advantages |
|---|---|---|
| Use of Water as Solvent | Knoevenagel condensation using CuFe2O4 NPs catalyst in water. nanobioletters.com | Environmentally benign, non-toxic, readily available. researchgate.net |
| Use of Ionic Liquids | DIPEAc-mediated Knoevenagel condensation at room temperature. scholarsresearchlibrary.com | Recyclable catalyst, solvent-free conditions, high yields. scholarsresearchlibrary.com |
| Ultrasound-Assisted Synthesis | Synthesis of rhodanine derivatives catalyzed by [TMG][Lac]. nih.gov | Reduced reaction times, high efficiency. |
| One-Pot, Multi-component Reactions | Synthesis of rhodanine-oxindole derivatives from primary amines, carbon disulfide, ethyl chloroacetate, and cyano-substituted alkenyl oxindoles. researchgate.net | High atom economy, reduced waste, simplified work-up. |
Impact of N3-Substituents on Biological Activity Profiles
Analysis of the p-ethoxyphenyl Moiety's Contribution to Ligand-Target Interactions
The p-ethoxyphenyl group at the N3 position contributes to the molecule's interaction with biological targets primarily through hydrophobic and potential hydrogen bonding interactions. The ethoxy group, with its terminal ethyl chain, enhances the lipophilicity of the compound, which can facilitate its passage through cellular membranes and improve binding to hydrophobic pockets within target proteins.
Research on various rhodanine derivatives has highlighted the importance of the N3-substituent's nature. For instance, in a series of anticancer rhodanine derivatives, the presence of a 2-chlorophenyl group at the N3 position resulted in higher inhibitory activity compared to cyclohexyl or benzyl (B1604629) groups, suggesting that both electronic and steric factors of the N3-substituent are critical for activity. encyclopedia.pubmdpi.comnih.gov In another study, the introduction of small substituents like -CH2COOH at the N3 position led to good antiproliferative activity, while larger groups like isopropyl or benzyl were unfavorable, indicating that the size of the N3-substituent can be a determining factor for potency. mdpi.com
The p-ethoxyphenyl group, being relatively bulky, would be expected to have a significant impact on the molecule's orientation within a binding site. Its ability to engage in hydrophobic interactions can be a key determinant of binding affinity. Furthermore, the oxygen atom of the ethoxy group could potentially act as a hydrogen bond acceptor, forming interactions with specific amino acid residues in the target protein.
Exploration of Substituent Effects on the Phenyl Ring (e.g., electronic, steric properties)
Substituents on the phenyl ring at the N3 position can modulate the electronic and steric properties of the entire molecule, thereby influencing its biological activity. The electronic effects of substituents are typically described by their inductive and resonance effects. libretexts.org
Electronic Effects: Electron-donating groups (EDGs) on the phenyl ring, such as the ethoxy group in 3-(p-ethoxyphenyl)rhodanine, can increase the electron density of the ring system. libretexts.org This can enhance π-π stacking interactions with aromatic residues in the binding pocket of a target protein. Conversely, electron-withdrawing groups (EWGs) decrease the electron density and can influence the molecule's reactivity and binding characteristics. libretexts.org For example, in a study of benzoquinone derivatives, chlorine-substituted (activated) compounds were found to be more reactive towards a nucleophilic thiol than methyl- and t-butyl-substituted (deactivated) compounds. nih.gov
Steric Effects: The size and position of substituents on the phenyl ring can create steric hindrance, affecting the molecule's ability to fit into a binding site. rsc.org A bulky substituent might prevent optimal binding, while a smaller group could allow for a more favorable conformation. The position of the substituent (ortho, meta, or para) is also critical. A para-substituent, like the ethoxy group in the title compound, extends away from the rhodanine core and may have a different steric impact compared to an ortho- or meta-substituent, which would be positioned closer to the core.
Molecular Mechanisms of Action and Biological Target Engagement for 3 P Ethoxyphenyl Rhodanine
Enzyme Inhibition Studies and Kinetic Analysis
Inhibition of Metallo β-Lactamases (MBLs) and Serine β-Lactamases
Rhodanine (B49660) derivatives have been identified as a promising class of inhibitors against both metallo-β-lactamases (MBLs) and serine-β-lactamases (SBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nih.govmdpi.com Research has shown that the rhodanine ring can undergo hydrolysis to form a thioenolate. nih.govmdpi.com This thioenolate has been found to be a potent, broad-spectrum MBL inhibitor. nih.gov Crystallographic analyses have revealed that the thioenolate can chelate the di-zinc ions in the active site of MBLs, mimicking the binding of intermediates in β-lactam hydrolysis. nih.govnih.gov In some instances, both the intact rhodanine and its thioenolate hydrolysis product can simultaneously bind to the MBL active site. nih.gov
While the primary mechanism of MBL inhibition appears to be mediated by the thioenolate hydrolysis product, rhodanine derivatives have also been reported to inhibit SBLs. mdpi.com The ability of this class of compounds to target both MBLs and SBLs makes them an area of active investigation in the development of new antibacterial agents to combat antibiotic resistance. nih.govmdpi.com
A series of diaryl-substituted rhodanines have demonstrated broad-spectrum inhibition of various MBLs, including NDM-1, VIM-2, ImiS, and L1, with IC50 values often in the low micromolar range. nih.gov Structure-activity relationship (SAR) studies have indicated that electron-withdrawing groups on the aryl ring and an N-aromatic carboxyl group can enhance the inhibitory potency. nih.gov
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Thioenolate (hydrolysis product of 2g) | L1 | 0.32 | nih.gov |
| Thioenolate (hydrolysis product of 2g) | VIM-2 | 4.7 | nih.gov |
| Diaryl-substituted rhodanines (2h-m) | NDM-1, VIM-2, ImiS, L1 | <16 | nih.gov |
Inhibition of Penicillin-Binding Proteins (PBPs)
In addition to their action on β-lactamases, rhodanine derivatives have been shown to inhibit penicillin-binding proteins (PBPs), which are crucial enzymes in the final stages of bacterial cell wall biosynthesis. nih.govnih.govcvpharmacology.com This represents an alternative mechanism by which these compounds can exert their antibacterial effects.
Studies on arylalkylidene rhodanines have demonstrated their ability to interfere with bacterial growth and inhibit the synthesis of peptidoglycan, a key component of the bacterial cell wall. nih.govcvpharmacology.com These compounds have shown inhibitory activity against various PBPs, including PBP 3 and PBP 5 from Escherichia coli, PBP 2x from both penicillin-sensitive and penicillin-resistant strains of Streptococcus pneumoniae, and the low-affinity PBP 2a from methicillin-resistant Staphylococcus aureus (MRSA). cvpharmacology.com The inhibition of PBP 2xS by some of these derivatives appeared to be noncompetitive. nih.govcvpharmacology.com
The inhibitory concentrations for these compounds against various PBPs are typically in the 10 to 100 µM range. cvpharmacology.com The dual action of inhibiting both β-lactamases and PBPs makes rhodanine derivatives an attractive scaffold for the development of novel antibacterial agents. nih.govmdpi.com
Inhibition of Aldose Reductase
Aldose reductase is a key enzyme in the polyol pathway, which becomes activated during hyperglycemic conditions and is implicated in the development of diabetic complications. droracle.airesearchgate.net Rhodanine-3-acetamide derivatives have been synthesized and evaluated as inhibitors of both aldehyde reductase (ALR1) and aldose reductase (ALR2). droracle.ai
Several synthesized derivatives have shown potent inhibition of ALR2, with some compounds exhibiting higher activity than the standard drug sulindac. droracle.ai For instance, one of the most potent compounds demonstrated an inhibitory concentration (IC50) of 0.12 µM against aldose reductase. droracle.ai Molecular docking studies have provided insights into the binding interactions of these rhodanine derivatives within the active sites of ALR1 and ALR2, suggesting that the rhodanine ring can form hydrogen bonds with key residues. droracle.airesearchgate.net
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 3a | 0.25 ± 0.04 | droracle.ai |
| 3f | 0.12 ± 0.03 | droracle.ai |
| Sulindac (Standard) | 0.29 ± 0.08 |
Other Enzyme Targets
The biological activity of rhodanine derivatives extends to a variety of other enzyme targets.
HCV NS3 Protease: The hepatitis C virus (HCV) NS3 protease is essential for viral replication, making it a key target for antiviral drug development. nih.gov While rhodanine-based compounds have been explored as inhibitors for various proteases, specific inhibitory data for 3-(p-ethoxyphenyl)rhodanine against HCV NS3 protease is not prominently available in the reviewed literature.
Phosphodiesterases (PDEs): Phosphodiesterases are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.govnih.gov PDE inhibitors have therapeutic applications in various conditions. nih.govnih.gov However, specific studies detailing the inhibitory activity of 3-(p-ethoxyphenyl)rhodanine against phosphodiesterases were not identified in the current search.
Cyclooxygenases (COXs): Cyclooxygenase enzymes (COX-1 and COX-2) are involved in the synthesis of prostaglandins (B1171923), which play a role in inflammation and pain. Some rhodanine-related structures have been investigated for their COX inhibitory potential. Virtual screening studies have identified compounds with a rhodanine-like scaffold that show inhibitory activity against COX-2.
α-Amylase: α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A number of rhodanine-based derivatives have been synthesized and shown to be potent inhibitors of α-amylase, with some compounds exhibiting IC50 values in the low micromolar range, comparable to the standard drug acarbose. Kinetic studies have indicated a competitive mode of inhibition for some of these derivatives.
Glutathione S-transferases (GSTs): Glutathione S-transferases are a family of enzymes involved in detoxification and cellular protection. Inhibition of GSTs can be a strategy to overcome drug resistance in cancer chemotherapy. While various natural and synthetic compounds have been shown to inhibit GSTs, specific data on the inhibitory effect of 3-(p-ethoxyphenyl)rhodanine on this enzyme family is limited in the available literature.
Modulation of Cellular Pathways
Induction of Apoptosis in Cancer Cell Lines
Rhodanine derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a key mechanism contributing to their anticancer effects.
For example, the 5-benzylidene-3-ethyl rhodanine derivative, BTR-1, was found to be a potent cytotoxic agent against a leukemic cell line, with an IC50 value of less than 10 µM. Treatment with BTR-1 led to an S-phase block in the cell cycle, an increase in reactive oxygen species (ROS) production, and DNA strand breaks, all of which are indicative of apoptosis induction. Other studies have also demonstrated that rhodanine derivatives can trigger apoptosis in various cancer cell types, including those of the breast and liver. The induction of apoptosis is often a concentration- and time-dependent effect.
Inhibition of Cell Proliferation, Migration, and Invasion
Beyond inducing apoptosis, 3-(p-ethoxyphenyl)rhodanine and related compounds have been shown to inhibit other critical processes in cancer progression, including cell proliferation, migration, and invasion.
Rhodanine-based inhibitors of the protein tyrosine phosphatase PRL-3 have demonstrated the ability to strongly inhibit the migration and invasion of colon cancer cells without causing significant cytotoxicity. These inhibitors were also shown to regulate proteins involved in the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. The inhibition of cell proliferation is another important aspect of the anticancer activity of rhodanine derivatives, often observed in conjunction with their pro-apoptotic effects. Studies have shown that these compounds can suppress tumor proliferation, as measured by BrdU uptake, and inhibit the formation of tumor cell clones.
The ability of rhodanine derivatives to modulate multiple cellular pathways underscores their potential as a scaffold for the development of novel anticancer agents.
Cell Cycle Arrest Mechanisms
While direct studies on the specific effects of 3-(p-ethoxyphenyl)rhodanine on cell cycle progression are not extensively documented in publicly available research, the broader class of rhodanine derivatives has been investigated for its potential to interfere with cell cycle regulation. Some rhodanine-containing compounds have been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. For instance, certain rhodanine derivatives have been observed to cause a halt in the S phase of the cell cycle. nih.gov
Progression through the G2/M phase of the cell cycle is a tightly regulated process orchestrated by the activation of the cyclin B1/Cdc2 kinase complex, also known as the maturation-promoting factor (MPF). plos.orgthermofisher.com The activation of this complex is essential for the transition of cells from the G2 phase into mitosis. plos.orgnih.gov Several therapeutic agents exert their anticancer effects by inducing G2/M arrest, often through the modulation of the cyclin B1/Cdc2 complex. nih.govfrontiersin.org For example, the downregulation of cyclin B1 has been correlated with cell cycle arrest at the G2/M checkpoint. nih.gov Although the serine/threonine Pim kinases, which are involved in regulating cell-cycle progression, have been identified as targets for some rhodanine derivatives, specific data linking 3-(p-ethoxyphenyl)rhodanine to G2/M arrest through cyclin B1/Cdc2 modulation is not yet available. nih.gov
Interaction with DNA-binding Enzymes (e.g., APE1)
The interaction of rhodanine derivatives with DNA-binding enzymes, particularly those involved in DNA repair pathways, has been a subject of scientific inquiry. One such enzyme is the human apurinic/apyrimidinic endonuclease 1 (APE1), which plays a crucial role in the base excision repair pathway by cleaving the phosphodiester backbone at abasic sites in DNA.
Studies have explored the potential of rhodanine-containing compounds to act as inhibitors of APE1. In a study investigating a series of novel rhodanine derivatives, their inhibitory activity against APE1 was assessed to determine their selectivity. While most of the tested compounds showed no inhibition at a concentration of 100 μM, a few derivatives exhibited weak to moderate APE1 inhibition. For example, one compound displayed an IC50 value of 62 ± 3 μM, demonstrating a 20-fold higher selectivity for its primary target, HIV-1 integrase, over APE1. Two other compounds, which were inactive against HIV-1 integrase, showed moderate APE1 inhibition with IC50 values of 45 ± 51 μM and 76 ± 5 μM. This research indicates that the rhodanine scaffold can interact with APE1, although the inhibitory potency and selectivity vary significantly depending on the specific substitutions on the rhodanine ring. However, specific data on the interaction between 3-(p-ethoxyphenyl)rhodanine and APE1 is not currently available in the reviewed literature.
Hydrolysis and Metabolite Formation (e.g., enethiols and their dimerization products)
Rhodanine-containing compounds are known to undergo hydrolysis, a process that can lead to the formation of biologically active metabolites. Research has shown that rhodanines can hydrolyze to form enethiols. researchgate.netacs.orgnih.gov This hydrolysis of the rhodanine ring is a critical transformation as the resulting enethiols have been identified as potent inhibitors of certain enzymes. researchgate.netacs.orgnih.gov
Computational Chemistry and Molecular Modeling Applications in Rhodanine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "Rhodanine, 3-(p-ethoxyphenyl)-", this method is instrumental in understanding how the compound interacts with biological targets at a molecular level.
Binding Mode Analysis within Enzyme Active Sites
Identification of Key Interacting Residues (e.g., hydrogen bonding, hydrophobic interactions, metal chelation)
Based on computational analyses of other rhodanine (B49660) derivatives, several key types of interactions are consistently observed and can be extrapolated to "Rhodanine, 3-(p-ethoxyphenyl)-". The carbonyl and thiocarbonyl groups of the rhodanine ring are capable of forming hydrogen bonds with amino acid residues such as arginine, asparagine, and glutamine. The thiazolidine (B150603) ring itself can participate in van der Waals and hydrophobic interactions. The p-ethoxyphenyl substituent is particularly well-suited for engaging in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine within the target protein. Furthermore, the sulfur atoms in the rhodanine ring have the potential to engage in metal chelation if a metal ion is present in the active site.
A hypothetical molecular docking simulation of "Rhodanine, 3-(p-ethoxyphenyl)-" into an enzyme active site might reveal the interactions summarized in the table below.
| Interaction Type | Potential Interacting Residues (Hypothetical) | Moiety of Rhodanine, 3-(p-ethoxyphenyl)- Involved |
| Hydrogen Bonding | Arg, Asn, Gln, Ser, Thr | Carbonyl group, Thiocarbonyl group |
| Hydrophobic Interactions | Leu, Ile, Val, Phe, Trp | p-Ethoxyphenyl group, Thiazolidine ring |
| Pi-Sulfur Interactions | Phe, Tyr, Trp | Thiazolidine ring sulfur |
| Metal Chelation | His, Cys, Asp, Glu | Thiazolidine ring sulfur, Carbonyl oxygen |
Molecular Dynamics (MD) Simulations for Ligand-Protein Stability and Dynamics
Molecular dynamics (MD) simulations provide valuable insights into the stability and dynamic behavior of a ligand-protein complex over time. For "Rhodanine, 3-(p-ethoxyphenyl)-", an MD simulation would typically follow a molecular docking study to assess the stability of the predicted binding pose. The simulation would track the atomic movements of both the ligand and the protein, allowing for the analysis of conformational changes and the persistence of key interactions. Parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Root Mean Square Fluctuation (RMSF) of individual residues, and the number of hydrogen bonds over the simulation trajectory would be monitored to evaluate the stability of the complex. A stable complex would be characterized by low RMSD values for the ligand, indicating it remains bound in its initial pose, and the consistent presence of key intermolecular interactions.
Pharmacophore Modeling and Virtual High-Throughput Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for a molecule's biological activity. A pharmacophore model for "Rhodanine, 3-(p-ethoxyphenyl)-" and its analogs could be developed based on their known interactions with a specific target. This model would typically include a hydrophobic feature corresponding to the p-ethoxyphenyl group and hydrogen bond acceptor features for the carbonyl and thiocarbonyl groups of the rhodanine core.
Once a pharmacophore model is established, it can be used as a 3D query for virtual high-throughput screening of large chemical databases to identify novel compounds that match the pharmacophoric features. This approach allows for the rapid and cost-effective identification of potential new lead compounds with a similar mechanism of action.
De Novo Design and Lead Optimization Strategies Guided by Computational Methods
Computational methods can guide the de novo design of new molecules and the optimization of existing leads. Starting with the "Rhodanine, 3-(p-ethoxyphenyl)-" scaffold, computational techniques can be employed to suggest modifications that could enhance its binding affinity, selectivity, or pharmacokinetic properties. For instance, structure-based design approaches can use the 3D structure of the target protein to identify opportunities for adding new functional groups to the rhodanine core or the ethoxyphenyl ring to form additional favorable interactions. Quantitative Structure-Activity Relationship (QSAR) models, built upon a series of rhodanine derivatives, can also be used to predict the activity of novel, untested analogs, thereby prioritizing synthetic efforts towards the most promising candidates.
In Vitro Biological Evaluation of 3 P Ethoxyphenyl Rhodanine and Analogs Excluding Human Trials
Antimicrobial Activity Studies
Derivatives of rhodanine (B49660) have demonstrated a broad spectrum of antimicrobial activities. The following sections detail the efficacy of 3-(p-ethoxyphenyl)rhodanine and its analogs against various pathogenic bacteria and fungi.
Antibacterial Efficacy against Gram-Positive Bacteria
Rhodanine compounds have shown considerable promise in combating formidable Gram-positive pathogens, including those with significant antibiotic resistance. Studies have highlighted their potent bactericidal effects against strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and vancomycin-resistant Staphylococcus aureus (VRSA). researchgate.net
One study reported that certain rhodanine derivatives exhibited bactericidal activity in vitro against various MRSA strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.98 to 3.90 μg/mL. researchgate.net Notably, these compounds were also effective against multidrug-resistant MRSA strains. researchgate.net Further investigations revealed that a range of rhodanine derivatives displayed potent activity against Bacillus species, including Bacillus subtilis, with MICs between 2 and 8 μM. researchgate.net Some rhodanine-based amide derivatives have also demonstrated good activity against Staphylococcus aureus and Bacillus subtilis. nih.gov
The antibacterial activity of rhodamine 19 alkyl esters has been noted against Mycobacterium smegmatis, a non-pathogenic relative of Mycobacterium tuberculosis. nih.gov
Table 1: In Vitro Antibacterial Activity of Rhodanine Analogs against Gram-Positive Bacteria
| Compound/Analog | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Rhodanine Derivatives | MRSA | 0.98 - 3.90 μg/mL | researchgate.net |
| Rhodanine Derivatives | VRE | 4 - 32 μM (MIC50/MIC90) | researchgate.net |
| Rhodanine Derivatives | VRSA | 4 - 32 μM (MIC50/MIC90) | researchgate.net |
| Rhodanine Derivatives | Bacillus subtilis | 2 - 8 μM | researchgate.net |
| Rhodamine 19 Alkyl Esters | Mycobacterium smegmatis | Effective antibacterial agents | nih.gov |
Antibacterial Efficacy against Gram-Negative Bacteria
The effectiveness of rhodanine derivatives against Gram-negative bacteria appears to be more varied. While some studies indicate a lack of significant activity, others have reported promising results. For instance, a study on seven rhodanine derivatives found no antimicrobial activity (MIC > 128 μM) against several Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa. researchgate.netacs.org
Conversely, another study investigating rhodanine-based azo dyes found that their novel analogs exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, for E. coli, one compound showed a good MIC of 0.625 μg/mL, while others had MIC values of 1.25 and 2.5 μg/mL. nih.gov Against P. aeruginosa, two of the tested compounds had an MIC of 2.5 μg/mL. nih.gov The general observation is that the antibacterial activities of many rhodanine compounds tend to be more potent against Gram-positive species, a phenomenon often attributed to the differences in their cell wall structures. nih.gov
Table 2: In Vitro Antibacterial Activity of Rhodanine Analogs against Gram-Negative Bacteria
| Compound/Analog | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Rhodanine Derivatives (Rh 1-7) | E. coli | > 128 μM | researchgate.netacs.org |
| Rhodanine Derivatives (Rh 1-7) | P. aeruginosa | > 128 μM | researchgate.netacs.org |
| Rhodanine-based Azo Dyes (Analog 4c) | E. coli | 0.625 μg/mL | nih.gov |
| Rhodanine-based Azo Dyes (Analogs 4a, 4b) | P. aeruginosa | 2.5 μg/mL | nih.gov |
Antifungal Activity
The antifungal potential of rhodanine derivatives has also been explored, with studies showing activity against clinically relevant fungi such as Candida albicans. One investigation into a series of rhodanine derivatives, however, did not find any significant antifungal activity against C. albicans (MIC > 64 μM). researchgate.netacs.org In contrast, another study on novel rhodanine derivatives reported that some synthesized compounds displayed inhibitory effects against C. albicans. researchgate.net Specifically, two compounds were found to have equipotent activity to the standard antifungal drug Amphotericin B. researchgate.net Furthermore, rhodanine-3-acetic acid derivatives have been identified as inhibitors of Candida albicans protein mannosyl transferase 1 (PMT1), with IC50 values in the range of 0.2-0.5 μM. nih.gov
Table 3: In Vitro Antifungal Activity of Rhodanine Analogs
| Compound/Analog | Fungal Strain | Activity | Source |
|---|---|---|---|
| Rhodanine Derivatives (Rh 1-7) | Candida albicans | MIC > 64 μM | researchgate.netacs.org |
| Novel Rhodanine Derivatives (Compounds 7, 19) | Candida albicans | Equipotent to Amphotericin B | researchgate.net |
| Rhodanine-3-acetic acid derivatives | Candida albicans PMT1 | IC50 = 0.2-0.5 μM | nih.gov |
Mechanisms of Antibacterial Activity
The mode of action of rhodanine-based antibacterial agents has been investigated, revealing novel mechanisms that differ from conventional antibiotics. It has been shown that some active rhodanine compounds exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV. researchgate.net Another study suggested that the antibacterial action of certain rhodanine derivatives occurred via the rupturing of the bacterial cell wall. nih.gov This was supported by docking studies indicating that these derivatives have the potential to irreversibly bind to the penicillin-binding protein (PBP). nih.gov
Antiviral Activity Assessments
The rhodanine scaffold is a key feature in several antiviral agents. Research has demonstrated that derivatives of 3-(p-ethoxyphenyl)rhodanine possess potent in vitro activity against significant human viruses.
A series of novel rhodanine derivatives were synthesized and evaluated for their ability to inhibit HIV-1 replication. These compounds demonstrated antiviral activity at nanomolar concentrations against both CXCR4-tropic and CCR5-tropic HIV-1 strains in human TZM-bl cells. One parent compound, in particular, showed a strong inhibitory profile with an EC50 of 6.9 nM against the AD8 (CCR5-tropic) strain and 4 nM against the NL4.3 (CXCR4-tropic) strain.
While the broader class of rhodanine derivatives has been investigated for activity against a range of viruses, specific in vitro efficacy data for 3-(p-ethoxyphenyl)rhodanine and its direct analogs against Hepatitis C Virus (HCV) is not extensively detailed in the reviewed literature. However, the rhodanine scaffold is recognized for its potential in developing inhibitors for various viral targets, including HCV NS3 protease.
Table 4: In Vitro Antiviral Activity of Rhodanine Analogs
| Compound/Analog | Virus Strain | Cell Line | Activity (EC50) | Source |
|---|---|---|---|---|
| Parent Rhodanine Compound 2 | HIV-1 AD8 (CCR5-tropic) | TZM-bl | 6.9 nM | |
| Parent Rhodanine Compound 2 | HIV-1 NL4.3 (CXCR4-tropic) | TZM-bl | 4 nM | |
| Rhodanine Derivative 9a | HIV-1 AD8 (CCR5-tropic) | TZM-bl | 7.5 nM | |
| Rhodanine Derivative 9a | HIV-1 NL4.3 (CXCR4-tropic) | TZM-bl | 5.4 nM |
Antimalarial Activity against Plasmodium falciparum
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new therapeutic agents. Rhodanine-containing compounds have been identified as a promising class of antimalarial agents.
A study focused on the type II fatty acid synthesis pathway in Plasmodium led to the discovery of a rhodanine class of compounds as inhibitors of the P. falciparum enoyl-acyl carrier protein (ACP) reductase (PfENR). researchgate.net The most potent of these inhibitors demonstrated an IC50 of 35.6 nM against the PfENR enzyme. researchgate.net Furthermore, this compound was shown to inhibit the growth of the parasite in red blood cell cultures with an IC50 value of 750 nM. researchgate.net This research highlights the potential of rhodanine derivatives as a basis for the development of novel antimalarial drugs. researchgate.net
Table 5: In Vitro Antimalarial Activity of a Rhodanine Analog
| Compound/Analog | Target | Activity (IC50) | Source |
|---|---|---|---|
| Most Potent Rhodanine Inhibitor | P. falciparum enoyl ACP reductase (PfENR) | 35.6 nM | researchgate.net |
| Most Potent Rhodanine Inhibitor | P. falciparum (in red blood cell culture) | 750 nM | researchgate.net |
Anticancer Activity in Various Cancer Cell Lines (e.g., HT-1080, A549, HL-60, K562)
The rhodanine core is a frequent component of molecules designed as potential anticancer agents, with numerous derivatives exhibiting cytotoxicity against a wide array of cancer cell lines. Research into these compounds often involves screening against panels of cell lines to identify patterns of activity and potential for selective toxicity.
Activity in Leukemia Cell Lines (HL-60 & K562): Novel quinazolinone-based rhodanine derivatives have been evaluated for their cytotoxic activity against human leukemia cell lines HL-60 (promyelocytic leukemia) and K562 (chronic myelogenous leukemia). In one study, the most potent compound, which featured a substituted quinazolinone moiety, displayed significant activity with IC50 values of 1.2 µM in HL-60 cells and 1.5 µM in K562 cells. nih.gov Another study highlighted that benzimidazole–rhodanine conjugates showed excellent cytotoxicity against the HL-60 cell line, with an IC50 value as low as 0.21 µM. nih.gov These studies underscore the potential of the rhodanine scaffold in developing potent anti-leukemic agents.
Activity in Fibrosarcoma (HT-1080): The human fibrosarcoma cell line HT-1080 has been used as a preliminary screening tool for novel rhodanine analogs. A series of quinazolinone-rhodanine hybrids were tested, with all compounds showing activity in the range of 10–60 µM. nih.gov The structure-activity relationship (SAR) in this series suggested that bulky, hydrophobic, and electron-withdrawing groups on the phenyl ring attached to the quinazolinone core enhanced cytotoxic effects. nih.gov
Activity in Lung Carcinoma (A549): The A549 human lung carcinoma cell line has also been a target for rhodanine-based compounds. A benzimidazole-rhodanine conjugate demonstrated potent activity against A549 cells with an IC50 value of 2.67 µM. nih.gov Another N-3-substituted rhodanine derivative showed moderate cytotoxicity towards the A549 cell line, with an IC50 of 43.6 μM. nih.gov These findings indicate that specific substitutions on the rhodanine scaffold can yield significant activity against lung cancer cells.
Interestingly, several studies have noted that certain rhodanine derivatives exhibit selective toxicity, showing potent activity against cancer cells while being devoid of cytotoxicity against normal human fibroblast strains. nih.govnih.gov While specific cytotoxic data for 3-(p-ethoxyphenyl)rhodanine against these exact cell lines were not prominent in the reviewed literature, the consistent activity of structurally related analogs, such as 3-[4-(arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin-4-one, suggests the therapeutic potential of this chemical class. nih.gov
Table 1: Cytotoxic Activity of Selected Rhodanine Analogs
| Compound Class | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Quinazolinone-Rhodanine Hybrid | HL-60 | 1.2 | nih.gov |
| Quinazolinone-Rhodanine Hybrid | K-562 | 1.5 | nih.gov |
| Quinazolinone-Rhodanine Hybrid | HT-1080 | 10-60 | nih.gov |
| Benzimidazole-Rhodanine Conjugate | HL-60 | 0.21 | nih.gov |
| Benzimidazole-Rhodanine Conjugate | A549 | 2.67 | nih.gov |
Antidiabetic Potential (e.g., aldose reductase inhibition)
A primary focus of rhodanine-related research in the context of metabolic disorders is the inhibition of the aldose reductase (AR) enzyme. As the first and rate-limiting enzyme in the polyol pathway, aldose reductase converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's overactivation contributes to the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy.
Rhodanine derivatives have been extensively explored as aldose reductase inhibitors (ARIs). nih.gov The commercially available drug Epalrestat (rhodanine-3-acetic acid) is an established ARI used for the treatment of diabetic neuropathy. encyclopedia.pub The core structure of rhodanine is considered a key pharmacophore for AR inhibition.
Studies on novel rhodanine-based ARIs have yielded compounds with high potency. For instance, a series of non-acidic rhodanines with a p-hydroxybenzylidene group demonstrated IC50 values for aldose reductase inhibition ranging from 20 nM to 2000 nM. nih.gov Molecular docking studies reveal that the rhodanine ring typically forms crucial hydrogen bond interactions with residues at the anionic binding site of the enzyme, such as Val47, while other parts of the molecule engage in different interactions, like π-π stacking, within the active site. nih.gov The ability to specifically interact with the anion-binding sub-pocket of aldose reductase is a key feature of these inhibitors. nih.gov
While specific IC50 values for 3-(p-ethoxyphenyl)rhodanine were not identified in the reviewed literature, the established importance of the rhodanine core and the nature of substitutions at the N-3 position in other active analogs suggest that it fits the general structural profile of an aldose reductase inhibitor. nih.govnih.gov
Anti-Inflammatory Properties
The anti-inflammatory potential of rhodanine derivatives has been investigated, primarily focusing on the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov Dual inhibitors are of interest as they may offer a broader anti-inflammatory effect and potentially a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.gov
Research has shown that certain rhodanine-based compounds can effectively inhibit both COX-1/COX-2 and 5-LOX enzymes. mdpi.com For example, a study on new hybrid molecules combining benzothiophene (B83047) or benzofuran (B130515) with a rhodanine core identified compounds with significant COX-2 inhibition, some comparable or superior to the standard drug celecoxib. mdpi.com The same study also found derivatives with potent LOX inhibitory activity. mdpi.com This dual action suggests that the rhodanine scaffold can be a valuable template for developing novel anti-inflammatory agents. nih.gov The development of inhibitors that target both pathways is seen as a promising strategy to mitigate the gastrointestinal and cardiovascular side effects associated with long-term NSAID use. mdpi.com
Activity in Alzheimer's Disease Models
In the field of neurodegenerative diseases, rhodanine-based compounds are being explored for their potential to interfere with the pathological protein aggregation that characterizes Alzheimer's disease (AD). The two primary hallmarks of AD are the extracellular plaques formed by amyloid-β (Aβ) peptides and the intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. mdpi.com
Research has focused on the ability of rhodanine derivatives to act as tau aggregation inhibitors. Studies have demonstrated that certain rhodanine-based compounds can inhibit the formation of tau aggregates and may even destabilize pre-formed aggregates in in vitro and cellular models. nih.govadcreview.comresearchgate.net The mechanism involves the direct interaction of these small molecules with the tau protein, preventing its self-assembly into paired helical filaments. nih.gov Enhancing the cellular uptake and bioavailability of these compounds is an active area of research to improve their therapeutic potential. nih.govadcreview.com
The rhodanine scaffold's utility in AD research is not limited to inhibiting aggregation. Its derivatives have also been synthesized as fluorescent probes for detecting tau pathology and amyloid-β aggregates, highlighting the versatility of this chemical structure in both therapeutic and diagnostic applications for Alzheimer's disease. researchgate.net
DNA Damage Repair Research Applications
The integrity of the genome is constantly challenged by endogenous and exogenous agents, and cells have evolved a complex network of pathways known as the DNA Damage Response (DDR) to repair lesions. mdpi.comnih.gov Targeting DDR pathways has become a major strategy in cancer therapy, as many tumors have inherent defects in these pathways, creating vulnerabilities that can be exploited. mdpi.com While extensive research is ongoing to develop inhibitors for key DDR proteins like ATM, ATR, and PARP, the direct application of 3-(p-ethoxyphenyl)rhodanine or its close analogs in this specific research area is not well-documented in the available literature. nih.govplos.org General studies on antitumor agents often investigate mechanisms involving DNA damage and repair, but specific studies linking the rhodanine scaffold to these processes are not widely reported. researchgate.net
Counter-Screening and Selectivity Profiling against Off-Targets
A critical aspect of modern drug discovery is ensuring that a "hit" compound from a high-throughput screen (HTS) interacts specifically with its intended target. Many compounds can interfere with assay technologies or react non-specifically with numerous proteins, leading to false-positive results. Such compounds are often referred to as Pan-Assay Interference Compounds (PAINS). nih.govwikipedia.org
The rhodanine scaffold is one of several chemical structures that have been identified as potential PAINS. wikipedia.org This does not mean that all rhodanine derivatives are non-specific, but it does necessitate careful and rigorous follow-up studies. The promiscuity of some rhodanines is thought to arise from their potential to act as protein-reactive compounds or to interfere with assay signals. nih.govbris.ac.uk
Therefore, counter-screening and selectivity profiling are essential steps in the evaluation of any new rhodanine derivative. This involves testing the compound in orthogonal assays (which use a different detection method) to confirm activity and screening it against a panel of unrelated biological targets to assess its specificity. drughunter.com The absence of such rigorous profiling can lead to the misinterpretation of biological data and the pursuit of non-viable lead compounds. nih.gov While the reviewed literature provides extensive data on the primary biological activities of rhodanine analogs, specific counter-screening data for 3-(p-ethoxyphenyl)rhodanine was not available, highlighting an area that requires further investigation to validate its potential as a selective molecular probe or therapeutic agent.
Future Research Directions and Unexplored Avenues for 3 P Ethoxyphenyl Rhodanine
Development of Novel Synthetic Methodologies for Enhanced Diversity
The exploration of the chemical space around the 3-(p-ethoxyphenyl)rhodanine core is crucial for identifying next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. While classical methods for rhodanine (B49660) synthesis are well-established, future efforts should focus on developing more efficient, versatile, and environmentally benign synthetic strategies.
Future research in this area could include:
Combinatorial Chemistry and High-Throughput Synthesis: The development of solid-phase or solution-phase combinatorial methodologies would enable the rapid generation of large libraries of 3-(p-ethoxyphenyl)rhodanine derivatives. This would facilitate more comprehensive SAR studies.
Novel Catalytic Systems: The exploration of new catalysts, such as metal-based or organocatalysts, could lead to more efficient and selective reactions for the synthesis and functionalization of the rhodanine ring. semanticscholar.org
Green Chemistry Approaches: The use of greener solvents, microwave-assisted synthesis, and flow chemistry techniques can contribute to more sustainable and scalable synthetic processes. mdpi.com
Bio-catalysis: The use of enzymes to catalyze specific reactions could offer a high degree of stereoselectivity and regioselectivity, which is often challenging to achieve with traditional chemical methods.
A comparative table of potential novel synthetic approaches is presented below:
| Methodology | Potential Advantages | Challenges |
| Combinatorial Chemistry | Rapid generation of large, diverse libraries. | Purification and characterization of large numbers of compounds. |
| Novel Catalytic Systems | Increased efficiency, selectivity, and milder reaction conditions. | Catalyst cost, stability, and removal from the final product. |
| Green Chemistry Approaches | Reduced environmental impact, improved safety, and potential for scalability. | Optimization of reaction conditions and compatibility with diverse substrates. |
| Bio-catalysis | High stereoselectivity and regioselectivity, environmentally friendly. | Enzyme stability, substrate scope, and cost of enzymes. |
Advanced SAR and Mechanistic Studies for Specific Target Classes
While initial SAR studies have provided valuable insights into the structural requirements for the biological activity of rhodanine derivatives, more advanced and target-specific investigations are needed. nih.govnih.gov Future research should aim to elucidate the precise molecular interactions between 3-(p-ethoxyphenyl)rhodanine analogs and their biological targets.
Key avenues for future research include:
Computational Modeling and Simulation: Molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations can provide detailed insights into the binding modes and interaction energies of 3-(p-ethoxyphenyl)rhodanine derivatives with their target proteins. researchgate.net
Structural Biology: X-ray crystallography or cryo-electron microscopy of co-crystals of 3-(p-ethoxyphenyl)rhodanine analogs with their target proteins can provide definitive structural information to guide rational drug design.
Biophysical Techniques: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can be employed to quantitatively characterize the binding affinity and thermodynamics of ligand-protein interactions.
Mechanism of Action Studies: In-depth cellular and biochemical assays are required to elucidate the downstream signaling pathways and molecular mechanisms through which 3-(p-ethoxyphenyl)rhodanine derivatives exert their biological effects. bohrium.com
Integration of Multi-Omics Data for Comprehensive Biological Profiling
A systems biology approach, integrating data from multiple "omics" platforms, can provide a more holistic understanding of the biological effects of 3-(p-ethoxyphenyl)rhodanine. nih.gov This comprehensive profiling can help in identifying novel biomarkers, predicting therapeutic responses, and uncovering potential off-target effects. nih.govfrontiersin.org
Future research directions in this area include:
Genomics and Transcriptomics: Analyzing changes in gene expression profiles (mRNA levels) in response to treatment with 3-(p-ethoxyphenyl)rhodanine can reveal the cellular pathways modulated by the compound.
Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications, providing insights into the direct and indirect targets of the compound.
Metabolomics: Studying the metabolic fingerprint of cells or organisms treated with 3-(p-ethoxyphenyl)rhodanine can reveal alterations in metabolic pathways and identify potential biomarkers of drug efficacy or toxicity.
Integrative Bioinformatic Analysis: The development and application of sophisticated bioinformatics tools are essential to integrate and interpret the large datasets generated from multi-omics studies. mixomics.orgresearchgate.net
| Omics Platform | Information Gained | Potential Application for 3-(p-ethoxyphenyl)rhodanine |
| Genomics | DNA sequence variations that may influence drug response. | Identification of patient populations likely to respond to treatment. |
| Transcriptomics | Changes in gene expression. | Elucidation of mechanisms of action and off-target effects. |
| Proteomics | Changes in protein expression and modifications. | Identification of direct and indirect protein targets. |
| Metabolomics | Alterations in metabolic pathways. | Discovery of biomarkers for efficacy and toxicity. |
Exploration of New Therapeutic Applications Beyond Established Areas
The rhodanine scaffold has demonstrated a wide range of biological activities, suggesting that 3-(p-ethoxyphenyl)rhodanine may have therapeutic potential beyond its currently explored applications. nih.govresearchgate.net Future research should systematically investigate its efficacy in other disease areas.
Potential new therapeutic avenues to explore include:
Neurodegenerative Diseases: Given the role of certain enzymes in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's, the inhibitory potential of 3-(p-ethoxyphenyl)rhodanine against relevant targets in this area warrants investigation. nih.gov
Metabolic Disorders: The structural similarity of some rhodanine derivatives to known drugs for metabolic diseases suggests that 3-(p-ethoxyphenyl)rhodanine could be explored for its effects on targets involved in diabetes and obesity. nih.gov
Inflammatory Diseases: The anti-inflammatory properties of some rhodanine-containing compounds indicate a potential role for 3-(p-ethoxyphenyl)rhodanine in the treatment of chronic inflammatory conditions. researchgate.net
Rare and Neglected Diseases: High-throughput screening of 3-(p-ethoxyphenyl)rhodanine and its derivatives against targets relevant to rare and neglected tropical diseases could uncover novel therapeutic opportunities.
Strategies to Address Potential Pan-Assay Interference (PAINS) Liabilities
Rhodanine-containing compounds are often flagged as potential Pan-Assay Interference Compounds (PAINS). wikipedia.org PAINS are compounds that can appear as hits in multiple, unrelated high-throughput screens due to non-specific activity, such as protein reactivity or aggregation. It is crucial to address these potential liabilities to ensure the genuine therapeutic potential of 3-(p-ethoxyphenyl)rhodanine is being pursued.
Strategies to mitigate PAINS concerns include:
Structural Modifications: Rational design and synthesis of analogs that remove or modify the structural motifs responsible for PAINS activity, while retaining the desired biological activity.
Assay Orthogonality: Confirming activity in multiple, distinct assay formats (e.g., biochemical and cell-based assays with different detection technologies) can help to rule out assay-specific interference.
Mechanism-Based Assays: Utilizing assays that directly measure the engagement of the compound with its intended target can provide more robust evidence of specific activity.
Biophysical Characterization: Techniques like dynamic light scattering (DLS) can be used to assess the aggregation potential of the compound under assay conditions.
Design of Prodrugs or Delivery Systems to Optimize Biological Performance
The therapeutic efficacy of 3-(p-ethoxyphenyl)rhodanine could be enhanced by improving its pharmacokinetic properties, such as solubility, stability, and targeted delivery. The design of prodrugs and advanced drug delivery systems are promising strategies to achieve this. nih.gov
Future research in this area could focus on:
Prodrug Design: The synthesis of prodrugs that are inactive until they are metabolically or chemically converted to the active 3-(p-ethoxyphenyl)rhodanine at the site of action. thno.org This can improve bioavailability and reduce off-target toxicity. researchgate.net
Nanoparticle-based Delivery Systems: Encapsulation of 3-(p-ethoxyphenyl)rhodanine in nanoparticles, such as liposomes or polymeric micelles, can enhance its solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells. frontiersin.org
Targeted Drug Delivery: Conjugation of 3-(p-ethoxyphenyl)rhodanine to targeting moieties, such as antibodies or peptides, can facilitate its specific accumulation at the site of disease, thereby increasing efficacy and minimizing systemic side effects.
| Delivery Strategy | Potential Benefits |
| Prodrugs | Improved solubility, stability, and bioavailability; reduced off-target toxicity. |
| Nanoparticles | Enhanced solubility, protection from degradation, controlled release, and passive targeting. |
| Targeted Conjugates | Specific delivery to disease sites, increased local concentration, and reduced systemic exposure. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for 3-(p-ethoxyphenyl)rhodanine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of 3-(p-ethoxyphenyl)rhodanine derivatives can be optimized using microwave-assisted aldol condensation. Key parameters include:
- Catalyst : 1-butyl-3-methylimidazolium chloride ([BMI]Cl) as a phase-transfer catalyst .
- Molar Ratios : 3:1 molar ratio of 3-methylrhodanine to aromatic aldehyde, with Na₂CO₃ as a base catalyst .
- Reaction Time : 10 minutes under 160 W microwave irradiation, achieving yields of 59–83% .
- Solvent : Water as a green solvent, reducing organic waste .
- Comparison with Traditional Methods : Conventional methods (e.g., piperidinium benzoate) require prolonged heating (6–24 hours) and toxic solvents, yielding 45–70% .
Q. How can researchers characterize the structural and electronic properties of 3-(p-ethoxyphenyl)rhodanine?
- Methodological Answer :
- X-ray Crystallography : Resolve bond lengths, angles, and dihedral angles (e.g., 72.3° between the rhodanine ring and p-ethoxyphenyl group) .
- Spectroscopy : Use FT-IR for thioxo (C=S) stretching (~1200 cm⁻¹) and NMR for substituent analysis (e.g., ethoxy protons at δ 1.3–1.5 ppm) .
- Thermal Analysis : TGA/DSC to assess stability, with decomposition typically above 200°C .
Advanced Research Questions
Q. How do structural modifications at position 5 of the rhodanine core influence anticancer activity?
- Methodological Answer :
- SAR Insights :
- Heterocyclic Moieties : 5-heterocyclic substituents (e.g., pyridinyl) enhance anticancer potency (IC₅₀: 0.2–0.6 µM) compared to aryl groups .
- Hydrogen-Bond Donors : Carboxyl or phenol groups at position 3 improve target binding (e.g., SsCK1 kinase inhibition) .
- Experimental Validation :
- In Vitro Assays : Test against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines using MTT assays .
- Molecular Docking : Simulate interactions with targets like DNA gyrase B or HCV protease .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Contextual Analysis :
- Assay Variations : Compare MIC values (antimicrobial) vs. IC₅₀ (anticancer) across studies. For example, 5-benzylidene derivatives show potent antibacterial activity (MIC: 2–8 µg/mL) but moderate anticancer effects (IC₅₀: 10–20 µM) .
- Target Specificity : Use knockout models (e.g., CRISPR-edited bacterial strains) to isolate mechanisms .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups favor anticancer activity) .
Q. What computational strategies are effective for rational drug design using 3-(p-ethoxyphenyl)rhodanine scaffolds?
- Methodological Answer :
- QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity .
- Dynamics Simulations : Perform MD simulations to assess binding stability with targets like ureidopropionase .
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) .
Q. What are the key reproducibility challenges in synthesizing 3-(p-ethoxyphenyl)rhodanine derivatives?
- Methodological Answer :
- Catalyst Sensitivity : Ionic liquid purity ([BMI]Cl) critically affects reaction efficiency; use HPLC-grade reagents .
- Crystallization Issues : Ethanol/ether mixtures (1:1) yield pure crystals; slow cooling reduces polymorphism .
- Data Reporting : Publish detailed protocols (e.g., microwave power calibration) to minimize variability .
Q. How can researchers validate the biological activity of 3-(p-ethoxyphenyl)rhodanine derivatives across multiple assays?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis via flow cytometry) tests .
- Positive Controls : Compare with known inhibitors (e.g., doxorubicin for anticancer assays) .
- Dose-Response Curves : Use 8–12 concentration points to calculate accurate EC₅₀/IC₅₀ values .
Tables for Key Data
Table 1 : Comparison of Synthetic Methods for 3-(p-Ethoxyphenyl)rhodanine Derivatives
| Parameter | Microwave Method | Traditional Method |
|---|---|---|
| Reaction Time | 10 minutes | 6–24 hours |
| Yield | 59–83% | 45–70% |
| Solvent | Water | Ethanol/DMF |
| Catalyst | [BMI]Cl | Piperidinium benzoate |
Table 2 : SAR of 3-(p-Ethoxyphenyl)rhodanine Derivatives
| Substituent at Position 5 | Bioactivity (IC₅₀) | Target |
|---|---|---|
| 5-Pyridinyl | 0.3 µM | SsCK1 kinase |
| 5-Benzylidene | 8.2 µM | DNA gyrase B |
| 5-Carboxyphenyl | 1.5 µM | HCV NS3/4A protease |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
